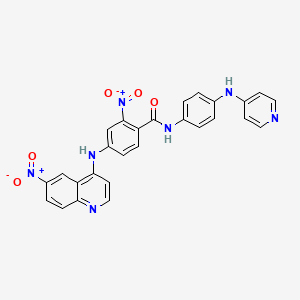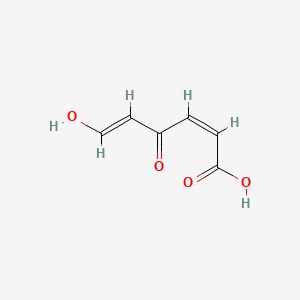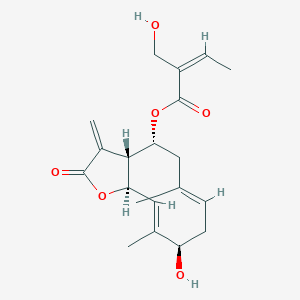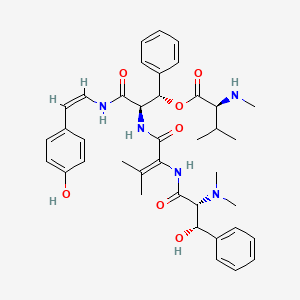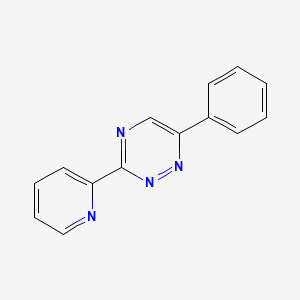
6-Phenyl-3-(2-pyridinyl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-phenyl-3-(2-pyridinyl)-1,2,4-triazine is a member of 1,2,4-triazines.
Scientific Research Applications
Heterocyclic Compounds and Triazine Scaffolds
Triazines, including the 6-Phenyl-3-(2-pyridinyl)-1,2,4-triazine, play a significant role in medicinal chemistry due to their unique structural properties and biological activities. Triazines are known for their wide spectrum of pharmacological effects across various models, showcasing antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and other activities. The triazine scaffold is recognized as a valuable core for drug development, highlighting its potential as a versatile moiety for future pharmaceuticals (Verma, Sinha, & Bansal, 2019).
Triazine in Drug Development
The structural diversity and biological potential of triazines, including 6-Phenyl-3-(2-pyridinyl)-1,2,4-triazine, have been a focal point in drug development. Triazines have been investigated for their therapeutic potential against a range of diseases such as cancer, infections, and inflammation. Their ability to fuse with other heterocyclic rings enhances their biological efficacy, making them candidates for developing commercial drugs. This review emphasizes the ongoing interest in triazine moieties for crafting novel therapeutic agents with improved bioactivities (Dubey et al., 2022).
Synthetic Strategies and Biological Activities
Recent advancements in synthetic methodologies have expanded the repertoire of triazine derivatives, including functionalized 3-thioxo-1,2,4-triazin-5-ones. These derivatives showcase a broad range of applications in medicinal, pharmacological, and biological fields, demonstrating actions such as anticancer, anti-HIV, and antimicrobial effects. The synthetic flexibility and biological evaluations of these systems underscore their significance in drug discovery and development (Makki, Abdel-Rahman, & Alharbi, 2019).
Pyrimidine-Triazine Hybrids
The integration of pyrimidine and triazine scaffolds has been investigated for its therapeutic potential, revealing a range of biological activities such as anticonvulsant, antiviral, and anti-inflammatory effects. This synergy emphasizes the importance of hybrid compounds in medicinal chemistry, providing insights into the development of new drugs with significant therapeutic effects (Asgaonkar et al., 2022).
properties
Molecular Formula |
C14H10N4 |
|---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
6-phenyl-3-pyridin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C14H10N4/c1-2-6-11(7-3-1)13-10-16-14(18-17-13)12-8-4-5-9-15-12/h1-10H |
InChI Key |
AUTKUCVVRPJBCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



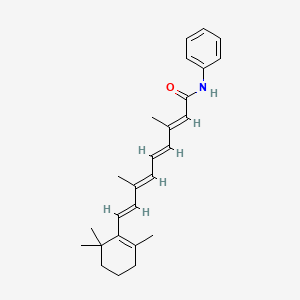
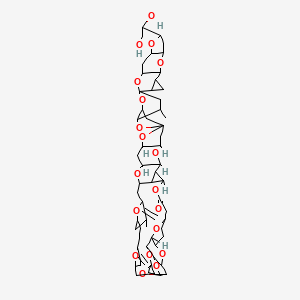
![6-(Methylamino)hexane-1,2,3,4,5-pentol 2-[2-methyl-3-(trifluoromethyl)anilino]-3-pyridinecarboxylic acid](/img/structure/B1235766.png)
![2-amino-4-[4-[C-[[1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1235767.png)


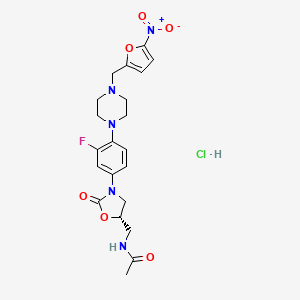
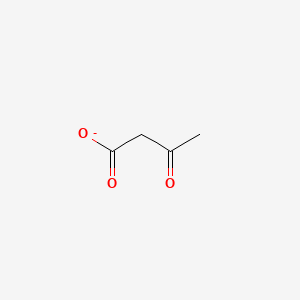
![3,7-Dibutyl-3,7-dimethyl-2,6-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B1235779.png)
